molecular formula C15H11N3O3 B3416424 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 817172-43-3

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3416424
CAS No.: 817172-43-3
M. Wt: 281.27 g/mol
InChI Key: CYRAZYGNOQUEOO-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a synthetically versatile chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-a]pyridine core, a privileged structure in pharmaceutical development known for its significant biological activities. The 3-carbaldehyde functional group is a key reactive site, allowing researchers to readily synthesize a diverse library of novel derivatives, such as Schiff bases, for structure-activity relationship (SAR) studies. This scaffold holds particular promise in anticancer research. Molecular docking studies of closely related analogs demonstrate potential for these molecules to interact with key cancer target proteins (e.g., PDB IDs: 1M17, 2OF4), suggesting a mechanism of action that may involve kinase inhibition . In-vitro assessments against human carcinoma cell lines, such as A-498 (kidney carcinoma) and A-549 (lung carcinoma), have shown that certain derivatives can exhibit potent anticancer activity with GI50 values below 10 µM . Furthermore, the structural motif is relevant in antimicrobial research, with analogs exhibiting moderate to good activity against various bacterial strains including S. aureus and E. coli , as well as the fungal strain C. albicans . The electron-withdrawing 3-nitrophenyl substituent at the C2 position can influence the molecule's planarity and electronic distribution, factors known to affect intermolecular interactions like π-π stacking and binding affinity to biological targets . Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-4-3-7-17-13(9-19)14(16-15(10)17)11-5-2-6-12(8-11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRAZYGNOQUEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168395
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-43-3
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817172-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imidazo[1,2-a]pyridine ring followed by nitration and methylation steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives or other substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its biological activities. Compounds with this structure have shown promise as:

  • Anticancer Agents : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. For instance, compounds similar to 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine have been identified as potential inhibitors of fibroblast growth factor (FGF) receptors and vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and angiogenesis .
Activity TypeTarget MoleculeReference
AnticancerFGF receptors
AnticancerVEGF receptors

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. It has been utilized in:

  • Synthesis of Carbohydrazides : A recent study demonstrated the synthesis of N-fused heterocycles using 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a starting material. This process involves multiple components leading to high-yield products that exhibit significant biological activity .

Material Science

The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in:

  • Organic Electronics : Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their electron-donating and accepting capabilities can enhance device performance .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that compounds structurally related to 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Synthesis Optimization

In the synthesis of new heterocyclic compounds using 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a reactant, researchers optimized reaction conditions to achieve yields exceeding 90%. The study highlighted the versatility of this compound in generating a library of biologically active molecules .

Mechanism of Action

The mechanism by which 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group and the imidazo[1,2-a]pyridine core are believed to play crucial roles in binding to biological receptors and enzymes, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s key distinguishing features are its 3-nitrophenyl and 8-methyl groups. Below is a comparative analysis with structurally related imidazo[1,2-a]pyridine-3-carbaldehydes:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 8-CH₃, 2-(3-NO₂C₆H₄) C₁₅H₁₁N₃O₃ 281.27 High electron-withdrawing effect (nitro group); moderate lipophilicity
8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 8-CH₃, 2-(4-NO₂C₆H₄) C₁₅H₁₁N₃O₃ 281.27 Nitro group at para position enhances planarity; may improve π-π stacking in receptor binding
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde 8-CH₃, 2-C₆H₅ C₁₅H₁₂N₂O 236.28 Lacks nitro group; higher solubility in polar solvents due to reduced electron deficiency
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 8-CH₃, 2-(3-OCH₃C₆H₄) C₁₆H₁₄N₂O₂ 266.30 Methoxy group increases electron density; may enhance metabolic stability
8-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde 8-CH₃, 2-(i-C₃H₇) C₁₂H₁₄N₂O 202.25 Isopropyl group increases lipophilicity; potential for improved membrane permeability
Key Observations:
  • Electron Effects : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to methoxy or alkyl-substituted analogs .
  • Solubility: The nitro group reduces aqueous solubility compared to non-nitro derivatives (e.g., 8-methyl-2-phenyl analog), but this can be mitigated by PEG-400 or dimethylsulfoxide (DMSO) in synthetic protocols .
  • Biological Relevance : Nitro-substituted derivatives are often explored for antiparasitic and anticancer activity due to their redox-active properties .

Biological Activity

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is C13_{13}H10_{10}N4_{4}O2_{2}, with a molecular weight of 246.25 g/mol. The compound features a nitrophenyl group and an imidazo[1,2-a]pyridine core, which are critical for its biological activities.

Antituberculosis Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antituberculosis activity. For instance, compounds similar to 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde have shown potent activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1 μM against various drug-resistant strains .

Table 1: Antituberculosis Activity of Related Compounds

Compound IDMIC (μM)Activity Against
11.07M. tuberculosis H37Rv
105.94M. avium
RMP0.05M. tuberculosis H37Rv

This table summarizes the MIC values for selected compounds, illustrating the efficacy of these imidazo derivatives against tuberculosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that imidazo derivatives can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2 in vitro. For example, exposure to certain imidazo derivatives resulted in a marked decrease in COX-2 protein levels compared to standard anti-inflammatory agents like indomethacin .

Table 2: Anti-inflammatory Effects of Imidazo Derivatives

Compound IDiNOS Expression Reduction (%)COX-2 Expression Reduction (%)
157580
167078
Indomethacin5055

This table highlights the comparative effectiveness of imidazo derivatives in reducing inflammatory markers.

Structure-Activity Relationship (SAR)

The SAR studies suggest that substituents on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. Electron-donating groups enhance potency against both tuberculosis and inflammation by modulating the electronic properties of the molecule .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antituberculosis Activity : A study published in PMC found that specific imidazo[1,2-a]pyridine derivatives demonstrated remarkable selectivity against Mycobacterium strains while showing minimal cytotoxicity to human cells .
  • Anti-inflammatory Evaluation : Another research highlighted that certain derivatives effectively inhibited iNOS and COX-2 enzymes, supporting their potential use as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

  • Answer : The compound has a molecular formula of C₁₄H₁₁N₃O₂ (average mass: 253.26 g/mol) and features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, a 3-nitrophenyl group at position 2, and a carbaldehyde moiety at position 3 . Its monoisotopic mass is 253.0851, and it is registered under ChemSpider ID 1222086. The nitro group and aldehyde functionalize the scaffold for electrophilic/nucleophilic reactivity, critical for derivatization in drug discovery.

Q. What synthetic routes are commonly employed for preparing imidazo[1,2-a]pyridine derivatives like this compound?

  • Answer : Synthesis typically involves cyclocondensation of 2-aminopyridines with α-haloketones or aldehydes. For example, a multi-step approach may start with halogenation of the pyridine core, followed by Suzuki-Miyaura coupling to introduce the 3-nitrophenyl group . Reaction conditions (e.g., Pd catalysis, solvent polarity) must be optimized to avoid side products like over-oxidized nitro groups or aldehyde reduction.

Q. How is the compound characterized structurally, and what analytical methods are recommended?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing nitro-phenyl protons from imidazo-pyridine resonances) .
  • HRMS : For exact mass verification (e.g., observed vs. calculated [M+H]+ = 254.0929) .
  • IR spectroscopy : To identify aldehyde C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in optimizing the synthetic yield of this compound, and how can they be addressed?

  • Answer : Common issues include:

  • Low regioselectivity during nitrophenyl group introduction. Using directing groups (e.g., boronic esters) or microwave-assisted synthesis can improve positional control .
  • Aldehyde stability : The carbaldehyde group is prone to oxidation; inert atmospheres (N₂/Ar) and low-temperature storage are recommended .
  • Data-driven solution : A table comparing yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) can guide optimization.

Q. How do researchers reconcile contradictory data on biological activity between this compound and structurally related analogs?

  • Answer : For example, while some imidazo[1,2-a]pyridines show anticancer activity (e.g., ’s 8-fluoro analog), the 3-nitro derivative may lack efficacy due to steric hindrance or redox instability. Researchers should:

  • Perform docking studies to compare target binding (e.g., kinase active sites).
  • Conduct SAR (Structure-Activity Relationship) assays with derivatives (e.g., replacing nitro with CF₃ or NH₂ groups) .
  • Use metabolic stability assays to assess nitro group reduction in vivo, which may deactivate the compound .

Q. What experimental designs are recommended for studying the compound’s potential as a kinase inhibitor?

  • Answer : A tiered approach:

  • In vitro kinase profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • Crystallography : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hydrogen bonds with the aldehyde oxygen) .
  • Cell-based assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with controls (e.g., staurosporine) and nitro-reductase-deficient cells to isolate nitro-specific effects .

Q. What are the current gaps in understanding this compound’s reactivity and applications?

  • Answer : Key gaps include:

  • Mechanistic studies : Limited data on its interaction with cellular targets (e.g., DNA intercalation vs. enzyme inhibition) .
  • In vivo pharmacokinetics : No published ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Researchers should prioritize rodent studies with LC-MS/MS quantification .
  • Derivatization potential : The aldehyde group’s compatibility with click chemistry (e.g., hydrazone formation) remains underexplored .

Methodological Recommendations

  • Synthetic Protocol Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • Biological Assay Controls : Include nitro-reductase inhibitors (e.g., dicoumarol) to assess metabolic stability in cell-based studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
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8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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